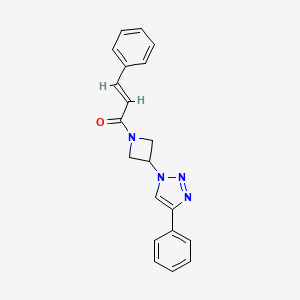

(E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one

Vue d'ensemble

Description

(E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a combination of azetidine, triazole, and chalcone moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Synthesis of the Azetidine Ring: This step may involve the cyclization of a suitable precursor, such as an amino alcohol or an amino halide.

Chalcone Formation: The final step involves the Claisen-Schmidt condensation between an aromatic aldehyde and a ketone to form the chalcone structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity through purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Azetidine Ring Reactions

The azetidine ring, a four-membered saturated heterocycle, participates in nucleophilic substitution and ring-opening reactions due to its inherent ring strain.

Nucleophilic Substitution :

The nitrogen atom in the azetidine ring undergoes substitution with nucleophiles. For example, reaction with secondary amines in the presence of 1,8-diazabicycloundec-7-ene (DBU) yields biazetidine derivatives:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| DBU, acetonitrile, 65°C, 4 hours | 1,3′-Biazetidine derivative | 64% |

Ring-Opening :

Under acidic conditions, the azetidine ring can undergo hydrolysis to form γ-amino ketones. This reactivity is leveraged in prodrug strategies to enhance bioavailability.

1,2,3-Triazole Ring Reactions

The 4-phenyl-1H-1,2,3-triazole moiety exhibits regioselective reactivity, particularly at the C5 position.

Lithiation and Functionalization :

Deprotonation with n-butyllithium (nBuLi) generates a lithiated intermediate, which reacts with electrophiles like aldehydes:

| Reaction Steps | Conditions | Outcome |

|---|---|---|

| 1. Lithiation with nBuLi in THF | 2. Quenching with aldehyde | C5-functionalized triazole |

This method has been applied to synthesize bis(triazolyl)methane derivatives with aromatic substituents .

Click Chemistry :

The triazole ring can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this is more relevant to synthetic precursors than the parent compound.

Enone System Reactions

The α,β-unsaturated ketone enables conjugate additions and cycloadditions.

Michael Addition :

Nucleophiles such as amines or thiols add to the β-carbon of the enone:

| Nucleophile | Conditions | Product |

|---|---|---|

| Piperidine | Ethanol, room temperature | β-Amino ketone derivative |

Diels-Alder Cycloaddition :

The enone acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming six-membered rings.

Reduction :

The ketone group is reduced to a secondary alcohol using NaBH4 or LiAlH4, though steric hindrance from the azetidine may moderate reactivity.

Comparative Reactivity Analysis

The table below contrasts the reactivity of the three key moieties:

| Structural Feature | Reaction Type | Rate (Relative) | Selectivity |

|---|---|---|---|

| Azetidine ring | Nucleophilic substitution | Moderate | High |

| Triazole ring | Lithiation-electrophilic quenching | Low | Regioselective (C5) |

| Enone system | Michael addition | High | Stereospecific (E-configuration) |

Applications De Recherche Scientifique

Structural Formula

Anticancer Activity

Recent studies have highlighted the potential of (E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma. For instance:

These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through the inhibition of key signaling molecules involved in cancer progression.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

This antimicrobial potential is attributed to the triazole component, which is known for its ability to disrupt microbial cell membranes.

Study on Anticancer Effects

A comprehensive study conducted by Ramchander et al. (2015) investigated the anticancer properties of various triazole derivatives, including this compound. The results indicated significant cytotoxicity against prostate cancer cells with a mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase.

Study on Antimicrobial Activity

In another study published in Der Pharma Chemica (2015), researchers evaluated the antimicrobial efficacy of several triazole derivatives. The findings revealed that this compound exhibited notable antibacterial activity against common pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of (E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The triazole ring, for example, is known to bind to metal ions and can inhibit certain enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one: This compound is unique due to the combination of azetidine, triazole, and chalcone moieties.

Chalcones: Compounds with the chalcone structure are known for their diverse biological activities.

Triazoles: Triazole-containing compounds are widely studied for their antimicrobial and anticancer properties.

Azetidines: Azetidine derivatives are of interest due to their potential as building blocks in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which combines the properties of chalcones, triazoles, and azetidines

Activité Biologique

(E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a triazole-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a phenyl group and a triazole moiety, which are known for their diverse biological activities. The triazole ring enhances the compound's ability to interact with various biological targets, potentially increasing its therapeutic efficacy.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : A series of derivatives were tested against several human cancer cell lines, including SF-295 (CNS), HCT-15 (colon), and others. These studies revealed that certain triazole derivatives showed promising activity, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics, similar to established chemotherapeutics like podophyllotoxin. They may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been explored:

- In Vitro Testing : Compounds related to this compound have shown activity against various bacterial strains, including E. coli and S. aureus. These studies utilized methods such as agar disc diffusion to evaluate the inhibitory effects at different concentrations .

- Potential Mechanisms : The antibacterial action is believed to be linked to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within the bacteria .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| (E)-3-pheny... | Significant against multiple cell lines | Moderate against E. coli and S. aureus | Tubulin inhibition |

| Podophyllotoxin | High efficacy against various cancers | Limited antibacterial effects | Microtubule disruption |

| 4-substituted triazoles | Promising in vitro results | Effective against Gram-positive bacteria | Cell wall synthesis disruption |

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Clinical Trials : A study involving a new series of triazole derivatives reported significant tumor reduction in animal models when administered at optimized doses .

- Combination Therapies : Research indicates that combining these compounds with existing chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatments.

Propriétés

IUPAC Name |

(E)-3-phenyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c25-20(12-11-16-7-3-1-4-8-16)23-13-18(14-23)24-15-19(21-22-24)17-9-5-2-6-10-17/h1-12,15,18H,13-14H2/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHWJVVBMCDDSP-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.